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An In-Depth Technical Guide to the Structural Basis of Tead-IN-2 Binding to TEAD Proteins

Introduction: TEAD Proteins as Therapeutic Targets
The Transcriptional Enhanced Associate Domain (TEAD) family of proteins, comprising TEAD1,

TEAD2, TEAD3, and TEAD4, are highly conserved transcription factors that serve as the final

nuclear effectors of the Hippo signaling pathway.[1][2] Structurally, TEAD proteins feature a

conserved N-terminal TEA DNA-binding domain and a C-terminal YAP-binding domain (YBD)

which facilitates interaction with transcriptional co-activators.[1][3][4] TEADs themselves lack

intrinsic transcriptional activation ability and require binding to co-activators, most notably Yes-

associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif

(TAZ).[1][5]

In a state of Hippo pathway inactivation, common in various cancers, unphosphorylated

YAP/TAZ translocates to the nucleus, binds to TEADs, and drives the expression of genes that

promote cell proliferation, survival, and tumorigenesis.[2][5] A critical feature of the TEAD YBD

is a central, hydrophobic lipid-binding pocket. Post-translational S-palmitoylation at a

conserved cysteine residue within this pocket is crucial for TEAD stability and its interaction

with YAP/TAZ.[6][7] This pocket has emerged as a key druggable site for inhibiting the

oncogenic output of the Hippo pathway. Tead-IN-2 represents a novel therapeutic strategy that,

instead of merely inhibiting TEAD, targets it for complete degradation.
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Mechanism of Action: Tead-IN-2 as a TEAD
Degrader
Tead-IN-2 is a heterobifunctional molecule, also known as a chemical inducer of protein

degradation (CIDE) or proteolysis-targeting chimera (PROTAC).[8][9][10] Its mechanism is not

based on traditional occupancy-driven inhibition but on an event-driven process that hijacks the

cell's own protein disposal machinery.

The molecule consists of three key components as detailed in patent WO2022120355A1:

A TEAD Binding Moiety (TBM): This "warhead" is designed to specifically bind to a TEAD

protein, likely within the central lipid pocket.[8][11]

A Ligase Binding Moiety (LBM): This part of the molecule binds to an E3 ubiquitin ligase,

such as Cereblon (CRBN).[12][13]

A Linker (L): A chemical linker connects the TBM and LBM, bridging the TEAD protein and

the E3 ligase into a ternary complex.[8][11]

The formation of this TEAD-linker-E3 ligase complex brings the TEAD protein into close

proximity with the E3 ligase, which then tags the TEAD protein with a polyubiquitin chain. This

chain acts as a signal for the proteasome, which recognizes and subsequently degrades the

entire TEAD protein.[9][10] This degradation-based approach offers a more sustained and

profound suppression of TEAD function compared to simple inhibition.
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Tead-IN-2 hijacks the ubiquitin-proteasome system.
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Structural Basis of Binding
As of late 2025, a public co-crystal structure of Tead-IN-2 specifically bound to a TEAD protein

has not been released. However, based on the mechanism of related TEAD inhibitors and

degraders, the structural basis of binding can be confidently inferred.[7][14][15]

The TEAD Binding Moiety of Tead-IN-2 targets the highly conserved central lipid-binding

pocket within the C-terminal YAP-binding domain (YBD). The YBD itself adopts a stable

immunoglobulin-like β-sandwich fold.[3][16] This pocket is where a palmitate group covalently

attaches to a conserved cysteine residue (Cys359 in TEAD1), a modification essential for

TEAD stability and its interaction with YAP.

By occupying this critical pocket, the Tead-IN-2 molecule anchors itself to the TEAD protein.

Crystal structures of other small molecules, such as the covalent inhibitor K-975, confirm that

this pocket is an accessible and druggable site.[15] These structures show the inhibitor directly

binding to the conserved cysteine, physically occupying the space required for palmitoylation

and allosterically disrupting the conformation required for high-affinity YAP/TAZ binding. For a

degrader like Tead-IN-2, this binding serves primarily to tether the entire protein for destruction.

Quantitative Data on TEAD Inhibitors and Degraders
Quantitative data for Tead-IN-2 specifically is limited. However, data for a closely related

compound and other TEAD degraders provide context for the potency of this therapeutic class.
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Compound
Name

Type Target/Assay IC₅₀ / DC₅₀ Reference

YAP/TAZ-TEAD-

IN-2
Inhibitor

TEAD

Transcriptional

Activity

1.2 nM
MedchemExpres

s

MDA-MB-231

Cell Proliferation
4.4 µM

MedchemExpres

s

Tead Degrader

Cmpd 16
Degrader

TEAD Reporter

Assay /

Proliferation

> 0.5 µM

Patent

WO2022120355

A1[8]

KG-FP-003 Degrader
NCI-H226 Cell

Proliferation
27 ± 7 nM

Discovery of a

Potent... TEAD

Degrader[12]

MSTO-211H Cell

Proliferation
47 ± 5 nM

Discovery of a

Potent... TEAD

Degrader[12]

PROTAC 40

(H122)
Degrader

TEAD1

Degradation
< 10 nM (DC₅₀)

Selective

Degradation of

TEADs...[13]

The Hippo-YAP-TEAD Signaling Pathway
Understanding the binding of Tead-IN-2 requires context within its native signaling pathway.

The Hippo pathway is a kinase cascade that ultimately controls the phosphorylation state of

YAP and TAZ. When the pathway is active, LATS1/2 kinases phosphorylate YAP/TAZ, leading

to their sequestration in the cytoplasm and subsequent degradation. When the pathway is

inactive, YAP/TAZ remain unphosphorylated, enter the nucleus, and bind to TEADs to activate

transcription. Tead-IN-2 acts at the final step, destroying the TEAD transcription factor itself,

thereby rendering nuclear YAP/TAZ inert.
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The Hippo pathway and the point of intervention for Tead-IN-2.
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Experimental Protocols
The characterization of a molecule like Tead-IN-2 involves a suite of biophysical, biochemical,

and cell-based assays.

Protocol 1: X-ray Crystallography of a TEAD-Inhibitor
Complex
This protocol provides a general framework for determining the atomic structure of a TEAD

protein bound to a small molecule inhibitor or binding moiety.

Protein Expression and Purification:

Clone the human TEAD YBD (e.g., TEAD2 residues 217-447) into an expression vector

(e.g., pGEX or pET) with a purification tag (e.g., GST or His).[3]

Transform the plasmid into E. coli (e.g., BL21(DE3) strain).

Grow cells in LB media at 37°C to an OD₆₀₀ of 0.6-0.8.

Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower

temperature (e.g., 18°C) overnight.

Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication.

Purify the protein using affinity chromatography (e.g., Ni-NTA or Glutathione Sepharose).

Cleave the tag using a specific protease (e.g., TEV or Thrombin) and further purify the

TEAD YBD using ion exchange and size-exclusion chromatography to ensure high purity

(>95%).[17]

Crystallization:

Concentrate the purified TEAD YBD to 10-20 mg/mL.[18]

Incubate the protein with a 2- to 5-fold molar excess of the compound (e.g., the TEAD-

binding moiety of Tead-IN-2) for 1-2 hours on ice.
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Set up crystallization trials using the hanging drop vapor diffusion method. Mix 1 µL of the

protein-compound complex with 1 µL of reservoir solution from a sparse-matrix screen

(e.g., Hampton Research Crystal Screen HT).

Incubate plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over

several days to weeks.

Data Collection and Structure Determination:

Cryo-protect suitable crystals by briefly soaking them in a reservoir solution supplemented

with a cryoprotectant (e.g., 25% glycerol).

Flash-cool the crystals in liquid nitrogen.

Collect X-ray diffraction data at a synchrotron source.

Process the diffraction data and solve the structure using molecular replacement with a

known TEAD structure (e.g., PDB: 3L15) as a search model.

Refine the model against the experimental data, building the compound into the observed

electron density map.

Protocol 2: Co-Immunoprecipitation (Co-IP) for YAP-
TEAD Interaction
This assay determines if a compound disrupts the interaction between YAP and TEAD within a

cellular context.[7][19]

Cell Culture and Treatment:

Culture cells with high endogenous YAP/TEAD activity (e.g., NCI-H226 mesothelioma

cells) to ~80% confluency.

Treat cells with the test compound (e.g., Tead-IN-2) or a vehicle control (e.g., DMSO) at

various concentrations for a specified time (e.g., 24 hours).

Cell Lysis:
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Wash cells with ice-cold PBS.

Lyse cells on ice using a non-denaturing Co-IP lysis buffer (e.g., containing 50 mM Tris-

HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

[20]

Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15

minutes at 4°C.

Immunoprecipitation:

Determine the protein concentration of the supernatant.

Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at

4°C.

Incubate 1-2 mg of pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-

pan-TEAD antibody) overnight at 4°C with gentle rotation.

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4

hours to capture the immune complexes.

Washing and Elution:

Pellet the beads by centrifugation and discard the supernatant.

Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specific binders.

Elute the protein complexes from the beads by resuspending them in SDS-PAGE loading

buffer and boiling for 5-10 minutes.

Analysis by Western Blot:

Separate the eluted proteins by SDS-PAGE.

Transfer proteins to a PVDF membrane.
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Probe the membrane with primary antibodies against the "prey" protein (anti-YAP) and the

"bait" protein (anti-TEAD) to confirm successful pulldown. A decrease in the co-

precipitated YAP signal in the compound-treated lanes indicates disruption of the

interaction.
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Workflow for a Co-Immunoprecipitation (Co-IP) experiment.
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Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of a compound in a complex

cellular environment. It is based on the principle that ligand binding stabilizes a target protein

against thermal denaturation.[21][22]

Cell Treatment:

Culture cells of interest in multiple parallel plates or tubes.

Treat the cells with the test compound (Tead-IN-2) or vehicle (DMSO) for a defined period

(e.g., 1 hour).

Thermal Challenge:

Heat the intact cells in a PCR cycler or water bath across a temperature gradient (e.g.,

from 37°C to 65°C) for a short duration (e.g., 3 minutes).[23]

Cool the samples to room temperature.

Protein Extraction:

Lyse the cells, for example, by repeated freeze-thaw cycles in a buffer containing protease

inhibitors. This method avoids detergents that could interfere with protein aggregates.

Separate the soluble protein fraction (containing stabilized, non-denatured protein) from

the precipitated, denatured protein by high-speed centrifugation (e.g., 20,000 x g for 20

minutes at 4°C).

Detection and Analysis:

Collect the supernatant (soluble fraction).

Analyze the amount of soluble TEAD protein remaining at each temperature point using

Western blotting with a specific anti-TEAD antibody.

Quantify the band intensities and plot them against temperature for both the vehicle- and

compound-treated samples.
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A shift of the melting curve to a higher temperature in the compound-treated sample

indicates that the compound has bound to and stabilized the TEAD protein, confirming

target engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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